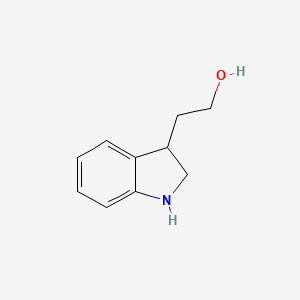

1H-Indole-3-ethanol, 2,3-dihydro-

Descripción

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,8,11-12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKAAHMYIZWSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629751 | |

| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40118-09-0 | |

| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-ethanol, 2,3-dihydro- typically involves the reduction of indole derivatives. One common method is the catalytic hydrogenation of indole-3-ethanol using palladium on carbon (Pd/C) as a catalyst under hydrogen gas . Another approach involves the use of sodium borohydride (NaBH4) in methanol as a reducing agent .

Industrial Production Methods

Industrial production of 1H-Indole-3-ethanol, 2,3-dihydro- often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions

1H-Indole-3-ethanol, 2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents

Major Products Formed

Oxidation: Indole-3-acetaldehyde

Reduction: Indole-3-ethanol

Substitution: Various substituted indole derivatives

Aplicaciones Científicas De Investigación

The compound 1H-Indole-3-ethanol, 2,3-dihydro- has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications across different domains, supported by data tables and case studies.

Pharmaceutical Applications

1H-Indole-3-ethanol, 2,3-dihydro- is investigated for its potential as a therapeutic agent in various medical conditions:

- Antidepressant Activity : Research indicates that indole derivatives exhibit serotonin receptor activity, which may contribute to their antidepressant effects. A study highlighted the compound's ability to modulate serotonin levels in the brain, suggesting its potential use in treating depression and anxiety disorders.

- Anti-cancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for further development in oncology.

Agricultural Applications

The compound is being explored for its role in agriculture:

- Plant Growth Regulators : It has been noted that indole derivatives can influence plant hormone activity. Research indicates that 1H-Indole-3-ethanol can enhance root growth and overall plant vigor when applied as a foliar spray.

- Pesticidal Properties : Some studies suggest that this compound may possess insecticidal properties against specific pests, offering a potential alternative to synthetic pesticides.

Chemical Research

In chemical research, 1H-Indole-3-ethanol serves as a valuable building block:

- Synthesis of Complex Molecules : It is used in the synthesis of more complex organic compounds due to its reactive functional groups.

- Model Compound : The compound is often used in studies investigating reaction mechanisms involving indoles.

Case Study 1: Antidepressant Activity

A recent study published in the Journal of Medicinal Chemistry explored the effects of various indole derivatives on serotonin receptors. The findings indicated that 1H-Indole-3-ethanol demonstrated significant binding affinity to the serotonin transporter (SERT), suggesting its potential as an antidepressant agent .

Case Study 2: Agricultural Efficacy

Research conducted at a leading agricultural university evaluated the impact of 1H-Indole-3-ethanol on tomato plants. Results showed a marked increase in root biomass and overall plant health when treated with the compound at specific concentrations .

Table 1: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antidepressant activity | Modulates serotonin levels; potential therapeutic use |

| Agriculture | Plant growth regulator | Enhances root growth; improves plant vigor |

| Chemical Research | Building block for synthesis | Useful in creating complex organic molecules |

Table 2: Synthesis Methods

| Method | Description | Key Reagents |

|---|---|---|

| Reduction | Catalytic hydrogenation of indole derivatives | Hydrogen gas, catalysts |

| Cyclization | Formation from simpler precursors | Various cyclization reagents |

Mecanismo De Acción

The mechanism of action of 1H-Indole-3-ethanol, 2,3-dihydro- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and influencing biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparación Con Compuestos Similares

Data Table: Structural and Functional Comparison

Key Findings and Contrasts

- Structural Complexity: 1H-Indole-3-ethanol, 2,3-dihydro- has the highest molecular weight and substituent density among the compared compounds, enhancing its stability for industrial use .

- Biological Relevance: Benzofuran and indenone derivatives are more commonly associated with bioactivity (e.g., anti-proliferative, antioxidant effects) , whereas 1H-Indole-3-ethanol is primarily synthetic.

- Safety Profile: Iodo- and acetyl-substituted dihydroindoles (e.g., CAS 115666-43-8) exhibit higher toxicity risks compared to the ethanol-substituted target compound .

Conclusion 1H-Indole-3-ethanol, 2,3-dihydro- distinguishes itself through structural complexity and industrial applicability. While simpler dihydroaromatic compounds (e.g., indoline, benzofuran) are more prevalent in natural and pharmaceutical contexts, the hexamethyl and ethanol groups of 1H-Indole-3-ethanol make it uniquely suited for specialized chemical synthesis.

Actividad Biológica

1H-Indole-3-ethanol, 2,3-dihydro-, an indole derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of indole-based compounds known for their therapeutic potentials, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of 1H-Indole-3-ethanol, 2,3-dihydro-, supported by recent research findings and case studies.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from marine sources have demonstrated effectiveness against various bacterial strains. A study highlighted that derivatives of indole isolated from marine sponges showed potent activity against Staphylococcus epidermidis and other pathogens .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Source | MIC (μM) | Activity Type |

|---|---|---|---|

| Aplysinopsin Derivative | Thorectidae sponges | 33 | Antimicrobial |

| Trachycladindole A | Marine sponge | 0.03 | Antimicrobial |

Cytotoxicity and Anticancer Activity

1H-Indole-3-ethanol, 2,3-dihydro-, along with its derivatives, has shown cytotoxic effects against various cancer cell lines. For example, studies have reported that certain indole compounds exhibit significant inhibition of tumor growth in xenograft models .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl 1H-indole-3-carboxylate | HT-29 | 15 |

| Hainanerectamine B | A549 | 20 |

Neuroprotective Effects

The neuroprotective potential of indole derivatives is also noteworthy. Indoles have been linked to the modulation of neurotransmitter systems and may offer protective effects against neurodegenerative diseases. Research indicates that certain indole compounds can enhance synaptic plasticity and exhibit antidepressant-like effects in animal models .

Case Study 1: Marine-Derived Indoles

A study on marine-derived indoles revealed that several compounds isolated from sponges exhibited not only antimicrobial but also cytotoxic activity against human cancer cells. The study emphasized the need for further exploration into the structure-activity relationship of these compounds to optimize their therapeutic potential .

Case Study 2: Indoles in Cancer Therapy

In a recent investigation, indole derivatives were tested in a mouse model of head and neck cancer. The results indicated significant tumor growth inhibition when treated with specific indole-based compounds, suggesting their potential as novel anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.